[(1R,2R)-2-methylcyclopropyl]methanol
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Overview
Description
[(1R,2R)-2-methylcyclopropyl]methanol is an organic compound characterized by a cyclopropane ring substituted with a methyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method for synthesizing [(1R,2R)-2-methylcyclopropyl]methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from a halogenated cyclopropane derivative. The Grignard reagent is then reacted with formaldehyde to yield the desired alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from reacting with the Grignard reagent.
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Hydroboration-Oxidation: : Another method involves the hydroboration of a cyclopropene derivative followed by oxidation. This two-step process first adds borane to the double bond of the cyclopropene, forming an organoborane intermediate, which is then oxidized to the alcohol.
Reaction Conditions: The hydroboration step is typically performed at low temperatures, and the oxidation step uses hydrogen peroxide in an alkaline medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : [(1R,2R)-2-methylcyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form hydrocarbons. Catalytic hydrogenation using palladium on carbon is a typical method.
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Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
Oxidation: [(1R,2R)-2-methylcyclopropyl]methanal or [(1R,2R)-2-methylcyclopropyl]carboxylic acid.
Reduction: [(1R,2R)-2-methylcyclopropane].
Substitution: [(1R,2R)-2-methylcyclopropyl]chloride or [(1R,2R)-2-methylcyclopropyl]bromide.
Scientific Research Applications
Chemistry
[(1R,2R)-2-methylcyclopropyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing compounds on biological systems. Its derivatives may exhibit interesting biological activities.
Medicine
Potential medicinal applications include the development of new drugs that leverage the unique properties of the cyclopropane ring. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which [(1R,2R)-2-methylcyclopropyl]methanol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the presence of the hydroxyl group. In biological systems, its mechanism of action may involve interactions with enzymes or receptors that recognize the cyclopropane moiety.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the methyl substitution on the cyclopropane ring.
[(1S,2S)-2-methylcyclopropyl]methanol: The enantiomer of [(1R,2R)-2-methylcyclopropyl]methanol.
Cyclopropanemethanol: A simpler analog without the methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a hydroxyl group
Properties
CAS No. |
152518-89-3 |
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Molecular Formula |
C5H10O |
Molecular Weight |
86.1 |
Purity |
95 |
Origin of Product |
United States |
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